molecular formula C23H24N2O2 B11491281 3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11491281
M. Wt: 360.4 g/mol
InChI Key: LGBRJAVLBPCGGV-UHFFFAOYSA-N
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Description

3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole core linked to a naphthalen-1-yloxy group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the propyl chain: The benzimidazole core is then alkylated with a propyl halide in the presence of a base.

    Introduction of the naphthalen-1-yloxy group: The final step involves the nucleophilic substitution of the propyl halide with naphthalen-1-ol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzimidazole core to its corresponding amine.

    Substitution: The naphthalen-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalen-1-yloxy group can enhance the compound’s binding affinity through hydrophobic interactions, while the benzimidazole core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol is unique due to its combination of a benzimidazole core and a naphthalen-1-yloxy group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C23H24N2O2/c26-16-6-14-23-24-20-11-3-4-12-21(20)25(23)15-7-17-27-22-13-5-9-18-8-1-2-10-19(18)22/h1-5,8-13,26H,6-7,14-17H2

InChI Key

LGBRJAVLBPCGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4N=C3CCCO

Origin of Product

United States

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